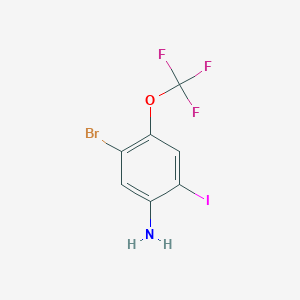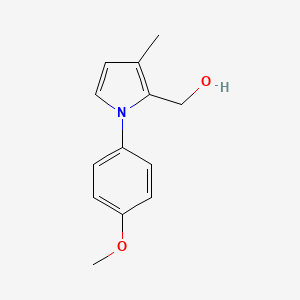
(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol is an organic compound that features a pyrrole ring substituted with a methoxyphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 4-methoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate undergoes cyclization with an appropriate diene to form the pyrrole ring. The final step involves the reduction of the imine to the corresponding alcohol using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of (1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)carboxylic acid.
Reduction: Formation of (1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methane.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- (1-(4-methoxyphenyl)-3-methyl-1H-indole-2-yl)methanol
- (1-(4-methoxyphenyl)-3-methyl-1H-imidazole-2-yl)methanol
- (1-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-yl)ethanol
Uniqueness
(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-3-methylpyrrol-2-yl]methanol |
InChI |
InChI=1S/C13H15NO2/c1-10-7-8-14(13(10)9-15)11-3-5-12(16-2)6-4-11/h3-8,15H,9H2,1-2H3 |
InChI Key |
YSDMDNZOVJVRJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=C1)C2=CC=C(C=C2)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12854681.png)
![4'-Chloro-3'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854692.png)
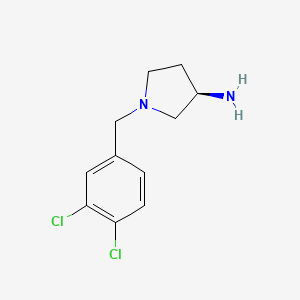
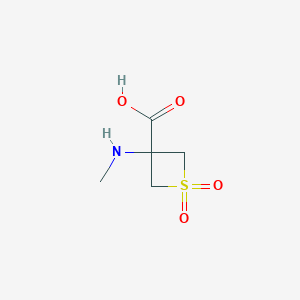
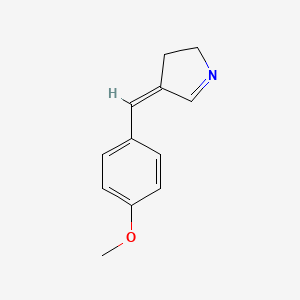
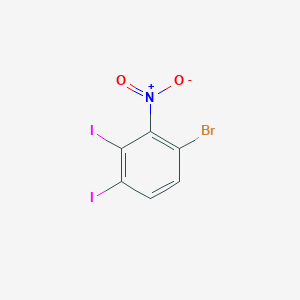
![2-Bromobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12854720.png)
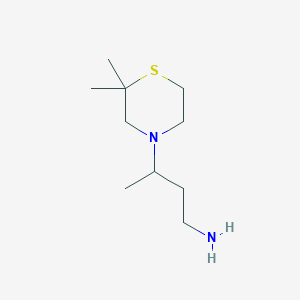
![1-Piperazinecarboxylic acid, 4-[[(2,3-dihydro-5-benzofuranyl)amino]carbonyl]-3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12854724.png)

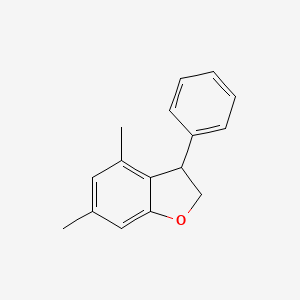
![4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B12854746.png)
